2-(4H-1,2,4-triazol-4-yl)pyridine
Overview
Description
2-(4H-1,2,4-triazol-4-yl)pyridine is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 146.059246208 g/mol and the complexity rating of the compound is 122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
One of the significant applications of pyridyl substituted triazoles, including 2-(4H-1,2,4-triazol-4-yl)pyridine derivatives, is as corrosion inhibitors. Schiff’s bases of these compounds have shown to be effective in preventing corrosion of mild steel in hydrochloric acid solutions. They operate through the Langmuir adsorption isotherm and offer a mixed-mode of corrosion inhibition. The efficiency of these inhibitors is influenced by their molecular structures, with the efficacy being supported by theoretical calculations using density function theory (DFT) methods and surface analysis, indicating the formation of a protective film on the steel surface (Ansari, Quraishi, & Singh, 2014).
Coordination Chemistry and Material Properties
These compounds also play a vital role in coordination chemistry, contributing to the synthesis and characterization of various metal complexes. For example, ruthenium complexes containing a pendent catechol ring have been synthesized using these triazoles. The properties and electronic structures of these complexes have been meticulously studied, indicating potential applications in areas like catalysis and material science (O'Brien et al., 2004).
Antimicrobial Applications
A range of 1,2,4-triazoles derived from isonicotinic acid hydrazide, including those with the pyridyl substituent, have been synthesized and evaluated for their antimicrobial activities. These compounds show significant potential as antimicrobial agents, with varying degrees of effectiveness against different microbial strains (Bayrak et al., 2009).
Luminescence and Photonic Applications
The luminescent properties of these triazole derivatives have been explored, especially in the context of metal complexes. For instance, Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) complexes with 2-(1H-1,2,4-Triazol-3-yl)pyridine exhibit impressive visual emissions under UV excitation, indicating their potential use in optical devices and photonic conversion media (Stan et al., 2015).
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-5-9-10-6-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHGXSYTBFHFKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355233 | |
Record name | Pyridine, 2-(4H-1,2,4-triazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-19-0 | |
Record name | Pyridine, 2-(4H-1,2,4-triazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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